molecular formula C13H19NO4 B029824 N-Acetylmescaline CAS No. 4593-89-9

N-Acetylmescaline

Cat. No.: B029824
CAS No.: 4593-89-9
M. Wt: 253.29 g/mol
InChI Key: SNMFNOQKGANWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylmescaline can be synthesized through the acetylation of mescaline. The process involves the reaction of mescaline with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited pharmacological use. the synthesis process can be scaled up using standard organic synthesis techniques involving large-scale acetylation reactions.

Chemical Reactions Analysis

Types of Reactions: N-Acetylmescaline undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert it back to mescaline.

    Substitution: Substitution reactions can occur at the aromatic ring or the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

    Oxidation: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction typically yields mescaline.

    Substitution: Substitution reactions can produce halogenated derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

    Mescaline: The parent compound, known for its hallucinogenic properties.

    3,4,5-Trimethoxyphenethylamine: A structural analog with similar chemical properties.

    N-Acetyl-4-hydroxy-3,5-dimethoxyphenethylamine: Another acetylated derivative of mescaline.

Uniqueness: N-Acetylmescaline is unique due to its minimal pharmacological effects compared to mescaline. Its primary significance lies in its role as a metabolite and its potential microtubule assembly inhibitory activity .

Properties

IUPAC Name

N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMFNOQKGANWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196660
Record name N-Acetylmescaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4593-89-9
Record name N-[2-(3,4,5-Trimethoxyphenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4593-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylmescaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylmescaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylmescaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylmescaline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68P9VX8EK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.